![molecular formula C6H5F2NO3 B13702678 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a heterocyclic compound that features a bicyclic structure with nitrogen and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method includes the use of Ru(II) catalysis for intramolecular cyclopropanation . The process begins with the reaction of bromoacetyl bromide with a suitable alcohol in the presence of sodium bicarbonate, followed by the formation of alpha-diazoacetate intermediates. These intermediates undergo cyclopropanation to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that utilize efficient catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as Ru(II), is favored due to their effectiveness in promoting cyclopropanation reactions .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in the synthesis of antiviral medications such as boceprevir and PF-07321332.
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid: Known for its biological activity and use in drug design.
Uniqueness
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H5F2NO3 |
|---|---|
Peso molecular |
177.11 g/mol |
Nombre IUPAC |
6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12) |
Clave InChI |
NZPUZCGQCYAGLV-UHFFFAOYSA-N |
SMILES canónico |
C12C(C1(F)F)C(=O)NC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



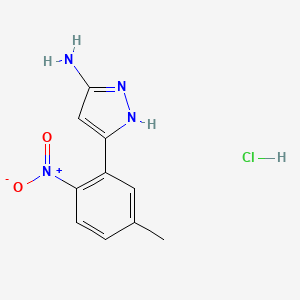

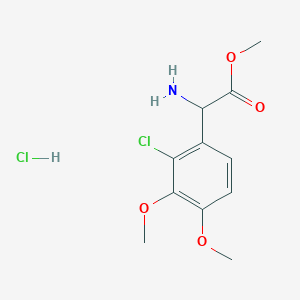
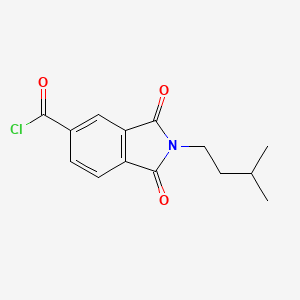
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)

![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)

![1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea](/img/structure/B13702634.png)
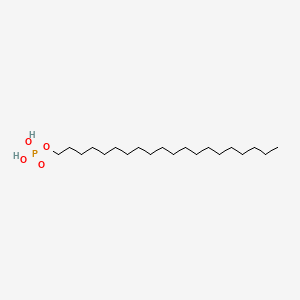

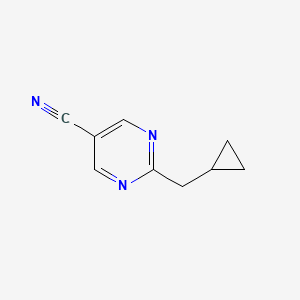
![(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine](/img/structure/B13702668.png)
